4-Methyl-1-octadecyl-pyridinium chloride

Surfactant Science Micellization Physical Chemistry

C18 chain lowers CMC ~2-fold vs C16 analogs, enabling efficient phase-transfer catalysis with reduced surfactant loading and purification. Chloride counterion ensures superior SmA phase stability for ionic liquid crystals. Validated precursor for acidochromic Langmuir-Blodgett dyes (500-700 nm). For R&D only; request COA for your specific application.

Molecular Formula C24H44ClN
Molecular Weight 382.07
CAS No. 38325-97-2
Cat. No. B2811926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-octadecyl-pyridinium chloride
CAS38325-97-2
Molecular FormulaC24H44ClN
Molecular Weight382.07
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
InChIInChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1
InChIKeyMOFMDILXKVAFKY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1-octadecyl-pyridinium chloride CAS 38325-97-2: Core Specifications and Procurement Context


4-Methyl-1-octadecyl-pyridinium chloride (CAS 38325-97-2) is a long-chain cationic quaternary ammonium surfactant within the alkylpyridinium chloride class, characterized by an octadecyl (C18) hydrophobic tail and a 4-methyl-substituted pyridinium headgroup . It is commercially available at analytical purities of 95–98% from multiple suppliers and is utilized in research applications including phase-transfer catalysis, surfactant-mediated synthesis, and antimicrobial studies . Physicochemical characterization of this compound, particularly in comparison to its shorter-chain and non-methylated analogs, remains incomplete [1], a knowledge gap that directly impacts scientific selection decisions.

Critical Differentiators: Why 4-Methyl-1-octadecyl-pyridinium Chloride Cannot Be Substituted by Generic Analogs


Generic substitution among cationic pyridinium surfactants fails due to the compound-specific interdependence of alkyl chain length, methyl substitution pattern, and counterion identity. The C18 chain length governs micellization thermodynamics and surface activity parameters, while the 4-methyl substitution modulates the electronic character and solvolytic reactivity of the pyridinium headgroup [1][2]. Alteration of either structural feature—such as using shorter-chain cetylpyridinium chloride (C16) or non-methylated octadecylpyridinium chloride—produces quantifiably different critical micelle concentrations (CMC), thermal phase behavior, and antimicrobial potency profiles [3][4]. These property differences translate directly to functional outcomes in phase-transfer catalysis efficiency, emulsion stabilization, and membrane-disruption kinetics, rendering generic substitution scientifically invalid without direct validation data.

Quantitative Differentiation Evidence: 4-Methyl-1-octadecyl-pyridinium Chloride vs. Closest Analogs


Critical Micelle Concentration (CMC) Reduction: C18 Chain vs. C16 Chain Surfactants

The C18 alkyl chain of 4-methyl-1-octadecyl-pyridinium chloride confers a markedly lower critical micelle concentration (CMC) compared to its C16 (cetyl) analog. A comparative thermodynamic study of alkylpyridinium bromides (same headgroup, different counterion) demonstrates that the CMC for octadecylpyridinium bromide (C18) at 40–60°C is 3.85×10⁻⁴ to 4.60×10⁻⁴ mol/L, whereas hexadecylpyridinium bromide (C16) exhibits a CMC of 7.64×10⁻⁴ to 9.13×10⁻⁴ mol/L [1]. This approximately 2-fold difference in CMC is a direct consequence of the two additional methylene units in the alkyl chain and applies as a class-level inference to the chloride salts. The 4-methyl substitution on the pyridinium ring further influences the electronic environment, affecting counterion binding and micelle stability, though direct comparative data for the methylated vs. non-methylated C18 chloride are not available [2].

Surfactant Science Micellization Physical Chemistry

Enhanced Liquid Crystalline Phase Stability: Chloride vs. Bromide and Iodide Counterions

In the context of ionic liquid crystal (ILC) applications, the chloride counterion provides superior smectic A (SmA) phase stability compared to bromide or iodide. A systematic study of N-alkyl-pyridinium ILCs established that counterion identity influences mesophase stability in the order Cl⁻ > Br⁻ > I⁻ > BPh₄⁻ [1]. Furthermore, elongation of the alkyl chain length—C18 vs. C16 and C14—increases the temperature range of the liquid crystalline phase [1]. The 4-methyl substitution pattern, relative to phenyl substitution in the 3- and 4-positions, causes a large tendency to decrease the clearing temperature [2], a critical parameter governing the upper thermal limit of liquid crystallinity.

Ionic Liquid Crystals Thermotropic Behavior Mesophase Stability

Differentiated Adsorption Behavior: 4-Methyl vs. Non-Methylated Pyridinium Headgroups

The presence of the 4-methyl substituent on the pyridinium ring alters the binding energy of surfactant elements at interfaces. X-ray photoelectron spectroscopy (XPS) studies on 1-alkyl-4-methylpyridinium salts demonstrate that both nitrogen and carbon binding energies undergo significant modifications when the compound is in the adsorbed state at solid-liquid and water-air interfaces [1]. The 4-methylpyridinium ion exhibits a pKa of 5.98, approximately 0.7 units above that of pyridine itself (pKa ≈ 5.23) [2], indicating that the methyl substitution increases the basicity of the pyridinium nitrogen, which influences electrostatic interactions with negatively charged surfaces and counterion binding.

Interfacial Adsorption XPS Characterization Surface Chemistry

Antimicrobial Activity Profile: Class-Level Potency of C18 Pyridinium Surfactants

Octadecylpyridinium chloride (the non-methylated C18 analog) demonstrates broad-spectrum antimicrobial activity with reported minimum inhibitory concentration (MIC) values of 10 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . Class-level structure-activity relationship (SAR) analyses of pyridinium-based surfactants indicate that antimicrobial potency increases with alkyl chain length up to C14–C18, after which activity may plateau or decrease due to solubility limitations [1][2]. The highest submicromolar antimicrobial activity has been consistently observed for 3-hydroxymethylpyridinium salts bearing C14, C16, and C18 alkyl chains [2]. The 4-methyl substitution pattern modulates the electronic character of the pyridinium ring, influencing membrane insertion kinetics, though direct comparative MIC data for 4-methyl-1-octadecyl-pyridinium chloride versus non-methylated or differently substituted analogs are not available in the open literature.

Antimicrobial Agents Minimum Inhibitory Concentration Quaternary Ammonium Compounds

Langmuir-Blodgett Film-Forming Capability: Specific to 4-Methyl N-Octadecylpyridinium Scaffold

The 4-methyl-substituted N-octadecylpyridinium scaffold serves as a validated precursor for synthesizing amphiphilic acidochromic dyes capable of forming Langmuir-Blodgett (LB) layers [1][2]. Condensation of 2- and 4-methyl substituted N-octadecylpyridinium bromides with aromatic hydroxysubstituted aldehydes yields dyes with deprotonated absorption maxima in the range of 500 to 700 nm, rendering them compatible with light-emitting diode and diode laser excitation sources [1]. This spectral range is specifically enabled by the 4-methyl substitution pattern combined with the C18 alkyl chain, which provides sufficient amphiphilicity for monolayer formation at the air-water interface.

Langmuir-Blodgett Films Acidochromic Dyes Amphiphilic Materials

Solvolytic Reactivity Modulation: 4-Methyl vs. Unsubstituted Pyridinium Leaving Groups

The 4-methyl substitution on the pyridinium ring directly influences the leaving group ability in SN1 solvolytic reactions. Rate constant analysis of X,Y-substituted benzhydrylpyridinium salts in various solvents demonstrates that 4-methylpyridine exhibits measurably different leaving group ability compared to pyridine and 4-chloropyridine [1]. This electronic modulation arises from the electron-donating effect of the 4-methyl group, which increases electron density on the pyridinium nitrogen and alters the N-C bond polarization, impacting the kinetics of nucleophilic displacement reactions.

Organic Synthesis SN1 Solvolysis Leaving Group Ability

Validated Application Scenarios for 4-Methyl-1-octadecyl-pyridinium Chloride Based on Quantitative Evidence


Phase-Transfer Catalysis Requiring Low Surfactant Loading

The C18 alkyl chain of 4-methyl-1-octadecyl-pyridinium chloride confers a critical micelle concentration approximately 2-fold lower than C16 analogs [1], enabling efficient phase-transfer catalysis at reduced surfactant concentrations. This translates directly to lower material consumption and reduced post-reaction purification burden. Researchers developing biphasic organic syntheses where catalyst loading impacts cost or product purity should prioritize this compound over shorter-chain pyridinium alternatives.

Ionic Liquid Crystal Formulation with Extended Smectic A Thermal Stability

For materials scientists engineering thermotropic ionic liquid crystals, the chloride counterion provides the highest SmA phase stability among halide counterions (Cl⁻ > Br⁻ > I⁻) [2]. The C18 alkyl chain further extends the liquid crystalline temperature range compared to C14 and C16 homologs [2]. The 4-methyl substitution pattern offers a higher clearing temperature than phenyl-substituted analogs [3], making this compound the preferred chloride salt for applications requiring broad operational temperature windows in smectic phases.

Langmuir-Blodgett Film Precursor for Optical Sensor Development

The 4-methyl N-octadecylpyridinium scaffold has been experimentally validated as a precursor for amphiphilic acidochromic dyes that form stable Langmuir-Blodgett monolayers with absorption maxima of 500–700 nm [4]. Researchers developing thin-film optical sensors, nonlinear optical materials, or molecular electronic devices can leverage this established synthetic route to access chromophores compatible with diode laser excitation sources.

Broad-Spectrum Antimicrobial Formulation Development (Research Use Only)

Class-level SAR analyses establish that pyridinium surfactants bearing C14–C18 alkyl chains exhibit the highest antimicrobial potency, with octadecylpyridinium chloride (analog) demonstrating MIC values of 10–25 µg/mL against clinically relevant Gram-positive and Gram-negative pathogens [5]. The 4-methyl substitution modulates headgroup basicity (pKa = 5.98 vs. 5.23 for pyridine) [6], which influences membrane insertion kinetics. This compound is positioned for research-use-only antimicrobial formulation studies where optimal chain length and tunable headgroup electronics are required.

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